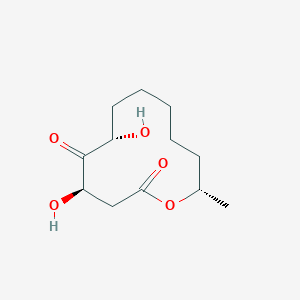

Pandangolide 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O5 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(4R,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |

InChI |

InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10+/m0/s1 |

InChI Key |

LSLSZASQWJAEHT-LPEHRKFASA-N |

Isomeric SMILES |

C[C@H]1CCCCC[C@@H](C(=O)[C@@H](CC(=O)O1)O)O |

Canonical SMILES |

CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |

Synonyms |

pandangolide 1 pandangolide 1a |

Origin of Product |

United States |

Methodologies for Isolation, Purification, and Structural Elucidation of Pandangolide 1

Advanced Strategies for Isolation and Purification

The initial steps in studying Pandangolide 1 involve its separation from the complex mixture of metabolites produced by its host organism. This requires carefully selected extraction and purification strategies to obtain the compound in a pure form suitable for structural analysis.

This compound is typically isolated from fungal cultures. iosrjournals.orgresearchgate.netacs.org The process commences with the large-scale cultivation of the fungus, for instance, in a potato-sucrose or malt (B15192052) extract broth, under static conditions for several weeks. iosrjournals.orgresearchgate.netui.ac.id Following incubation, the culture broth and/or mycelia are separated.

The extraction is predominantly carried out using solvent extraction techniques. The culture broth and mycelia are extracted with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). researchgate.netacs.orgui.ac.id In some procedures, the culture filtrate is first extracted with methanol (B129727) (MeOH), and this extract is then partitioned with ethyl acetate. iosrjournals.org The organic layers containing the secondary metabolites are combined and concentrated under a vacuum to yield a crude extract. iosrjournals.orgresearchgate.netacs.org This crude extract, a complex mixture of various compounds, then undergoes further purification.

Chromatography is the cornerstone of purification for this compound from the crude extract. Silica (B1680970) gel column chromatography is a widely used method. iosrjournals.orgresearchgate.netui.ac.id The crude extract is applied to a silica gel column and eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate. iosrjournals.org Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, identified by their specific retention factor (Rf) value (e.g., an Rf of 0.3 using a hexane/EtOAc 1:2 solvent system), are combined. iosrjournals.org This process may be repeated multiple times to achieve a higher degree of purity. iosrjournals.org In some isolation schemes, preparative TLC is used as a final purification step. ui.ac.id

For more refined separation, High-Performance Liquid Chromatography (HPLC) is employed, particularly reversed-phase HPLC. acs.org In this technique, a semi-preparative or preparative column with a nonpolar stationary phase (e.g., ODS-AQ) is used. The sample is eluted with a polar mobile phase, such as a mixture of acetonitrile (B52724) (MeCN) and water. acs.org The eluent is monitored by a UV detector, and the fraction corresponding to the retention time of this compound is collected to yield the pure compound. acs.org

Extraction Techniques from Biological Matrices

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. Mass spectrometry provides the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of atoms and their connectivity. iosrjournals.orgresearchgate.netingentaconnect.com

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle. iosrjournals.orgresearchgate.netacs.org Spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz) in a deuterated solvent like chloroform-d (B32938) (CDCl₃). iosrjournals.orgmdpi.com

The one-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide the initial and fundamental information about the structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows characteristic signals including two oxygenated methine protons (at δH ~4.71 and ~4.30), methylene (B1212753) protons adjacent to a carbonyl group (at δH ~3.17 and ~2.84), and a doublet for a methyl group (at δH ~1.24). iosrjournals.orgresearchgate.net

The ¹³C NMR spectrum indicates the number of carbon atoms and their functional groups. The spectrum of this compound typically shows 12 distinct carbon signals. Key resonances include those for an ester carbonyl carbon (δC ~174.4), a ketone carbonyl carbon (δC ~209.4), two oxygen-bearing methine carbons (δC ~76.1 and ~74.8), and a methyl carbon (δC ~22.3). researchgate.net The presence of these signals confirms that this compound is a 12-membered macrolide containing ester and ketone functionalities. iosrjournals.org

Table 1: 1D NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) researchgate.net | δH (ppm), Multiplicity (J in Hz) researchgate.net |

|---|---|---|

| 1 | 174.4 | - |

| 2 | 48.1 | 2.86 (dd, 18.2, 2.9); 3.16 (dd, 18.2, 9.8) |

| 3 | 65.4 | 4.71 (dd, 9.8, 2.9) |

| 4 | 209.4 | - |

| 5 | 76.1 | 4.30 (dd, 8.8, 3.4) |

| 6 | 30.3 | 1.91 (m); 1.70 (m) |

| 7 | 21.9 | 1.38 (m) |

| 8 | 26.5 | 1.51 (ddt); 1.10 (ddt) |

| 9 | 29.7 | 1.24 (m) |

| 10 | 33.2 | 1.67 (ddt) |

| 11 | 74.8 | 4.88 (ddq, 8.8, 3.4, 6.4) |

| 12 | 22.3 | 1.24 (d, 6.4) |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the planar structure of this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY correlations establish the proton-proton spin systems, for example, revealing the connectivity from H-2 through H-3 and the long chain from H-5 to H-12. mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to their attached carbons. The HSQC/HMQC spectrum allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. iosrjournals.orgresearchgate.net For instance, the proton at δH 4.71 is correlated to the carbon at δC 65.4, assigning them both to position 3. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). This information is used to connect the spin systems identified by COSY and to place quaternary carbons (like carbonyls) and heteroatoms within the molecular framework. iosrjournals.orgmdpi.comresearchgate.net Key HMBC correlations for this compound include:

Correlations from the protons at C-2 (H-2) to the ester carbonyl at C-1 and the ketone at C-4. mdpi.comresearchgate.net

Correlations from the proton at C-3 (H-3) to C-1 and C-5. mdpi.commdpi.com

A critical correlation from the oxygenated methine proton at C-11 (H-11) to the ester carbonyl carbon (C-1), which closes the 12-membered macrolide ring. mdpi.commdpi.com

By combining the information from these 1D and 2D NMR experiments, the planar structure of this compound can be unequivocally established. iosrjournals.orgmdpi.comresearchgate.net

1D NMR (e.g., ¹H NMR, ¹³C NMR) Analyses

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. In the characterization of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been instrumental.

Initial structural elucidation efforts identified this compound as a 12-membered macrolide. iosrjournals.org HR-ESI-MS analysis in the positive ion mode revealed crucial information about its molecular formula. The detection of a pseudomolecular ion [M+H]⁺ at m/z 245.1387 (calculated for C₁₂H₂₁O₅, 245.1384) and an adduct ion [M+NH₄]⁺ at m/z 262.1656 (calculated for C₁₂H₂₄NO₅, 262.1649) were consistent with the molecular formula C₁₂H₂₀O₅. ui.ac.id Further confirmation was provided by the [2M+Na]⁺ ion at m/z 511.2525 (calculated for C₂₄H₄₀O₁₀Na, 511.2514). ui.ac.id Another study reported an ion peak at m/z 267.1197 [M+Na]⁺ in the positive HRESIMS, also corresponding to the molecular formula C₁₂H₂₀O₅. mdpi.com

Mass spectral fragmentation patterns offered additional structural clues. The observation of fragment ions at m/z 227.1283 ([M-H₂O+H]⁺) and m/z 209.1280 ([M-2H₂O+H]⁺) suggested the presence of two hydroxyl groups within the molecule, arising from the sequential loss of water moieties. ui.ac.id The application of tandem mass spectrometry-based dereplication is a common strategy for screening known bioactive compounds from microbial sources, highlighting the importance of MS in natural product discovery. ekb.eg

| Ion | Observed m/z | Calculated m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 245.1387 | 245.1384 | ui.ac.id |

| [M+NH₄]⁺ | 262.1656 | 262.1649 | ui.ac.id |

| [M+Na]⁺ | 267.1197 | - | mdpi.com |

| [2M+Na]⁺ | 511.2525 | 511.2514 | ui.ac.id |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Methodologies for Absolute Configuration Determination

Determining the absolute stereochemistry of chiral centers is a critical step in the complete structural elucidation of a natural product. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that provide this information by measuring the differential absorption and rotation of polarized light by a chiral molecule. libretexts.orgscribd.comwikipedia.orgontosight.ai

For this compound and its closely related analogs, CD spectroscopy has been a key method for assigning the absolute configuration of its stereocenters. nih.gov The comparison of the experimental Electronic Circular Dichroism (ECD) spectrum of a compound with that of a known analog or with theoretically calculated spectra can establish the stereochemistry. For instance, the absolute configuration of pandangolide 3 was assigned as 2S, 5S, 11R, and 14S by comparing its ECD spectrum to that of the structurally related thiocladospolide A, whose absolute configuration was confirmed by X-ray crystallography. sci-hub.se The spectra of both compounds showed similar Cotton effects, with a positive effect around 244 nm and negative effects near 206 and 288 nm, indicating identical stereochemistry at the corresponding chiral centers. sci-hub.se

Furthermore, the absolute configuration of a new diastereomer, pandangolide 1a, was determined using a combination of Riguera's method and circular dichroism, which also allowed for the confirmation of the absolute stereochemistry of this compound itself. nih.gov The specific rotation of this compound has been reported as [α]D²⁵ = -30.16 (c 1.22, MeOH), which is nearly identical to a previously reported value, suggesting they share the same relative and absolute configurations. mdpi.com The application of advanced theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), to predict ECD spectra has become an indispensable tool, especially for flexible molecules like macrolides where the conformation significantly influences the chiroptical properties. acs.orgresearchgate.net

X-ray Crystallography Approaches for Structural Confirmation (if applicable to this compound or closely related compounds)

While X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, obtaining suitable crystals can be a significant challenge, particularly for complex natural products. nih.gov Although a crystal structure for this compound itself has not been explicitly reported in the provided search results, the use of this technique on closely related compounds has been crucial for the structural elucidation of this class of macrolides.

For example, the absolute configuration of thiocladospolide A, a sulfur-containing 12-membered macrolide, was unequivocally determined by single-crystal X-ray diffraction analysis. sci-hub.senih.gov This analysis not only confirmed the structure of thiocladospolide A but also led to a revision of the proposed structure of pandangolide 3, where the sulfur side chain was reassigned from C-3 to C-2 based on detailed NMR data comparison with the crystallographically defined thiocladospolide A. sci-hub.senih.gov This highlights the power of X-ray crystallography in providing benchmark structures that can be used to confidently assign the structures of non-crystalline analogs.

Similarly, the structures of ent-cladospolide F and iso-cladospolide B, other related polyketides isolated alongside this compound, were confirmed by single-crystal X-ray diffraction analysis. mdpi.com The first total synthesis of the proposed structure of this compound was also unambiguously confirmed by single-crystal X-ray analysis, although the optical rotation and NMR data of the synthesized molecule were found to be different from the natural product. researchgate.net

Computational Chemistry Approaches in Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental data in structural elucidation. nih.govacdlabs.com These methods are used to predict various spectroscopic properties, such as NMR chemical shifts and ECD spectra, which can then be compared with experimental data to confirm or distinguish between possible structures. acdlabs.com

In the context of this compound and its analogs, computational approaches have been vital. For instance, the experimental ECD spectrum of 5R-hydroxyrecifeiolide, a compound isolated with this compound, was compared with the spectrum computed using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level in the gas phase. mdpi.com The excellent match between the experimental and calculated spectra for the 11R configuration allowed for the confident assignment of its absolute configuration. mdpi.com

Chemical Synthesis and Derivatization of Pandangolide 1

Total Synthesis Approaches to Pandangolide 1

The total synthesis of the proposed structure of this compound has been successfully achieved through multiple routes, primarily employing either a chiral pool approach or an organocatalytic strategy to establish the key stereocenters. researchgate.netresearchgate.net These syntheses have been crucial in confirming the proposed structure, although discrepancies in optical rotation and NMR data between the synthesized molecule and the natural isolate have been noted. researchgate.netresearchgate.net

The retrosynthetic analysis of this compound typically involves a few key disconnections to break down the complex macrolide into simpler, more readily available starting materials. A common strategy involves a late-stage macrolactonization to form the 12-membered ring.

One prominent retrosynthetic approach disconnects the macrolide at the ester linkage, leading to a linear hydroxy acid precursor. tandfonline.com This seco-acid is then further deconstructed. The C4-C5 olefinic bond is often targeted for a ring-closing metathesis (RCM) reaction, revealing a diene precursor. tandfonline.com This diene can be disconnected into two main fragments: an acid fragment and an alcohol fragment. tandfonline.com For instance, in one synthesis, the acid fragment was traced back to 1,3-propanediol (B51772), and the alcohol fragment was derived from (S)-propylene oxide. tandfonline.com

Another retrosynthesis begins with a similar macrocyclization disconnection, followed by breaking the molecule into key building blocks. researchgate.netdntb.gov.ua The stereogenic centers at C-3 and C-5 are key challenges, and the retrosynthesis is often designed around the methods used to set these centers, such as an organocatalytic aldol (B89426) reaction followed by a stereoselective reduction. researchgate.netdntb.gov.ua

The asymmetric synthesis of this compound relies on a toolkit of modern synthetic reactions to control the stereochemistry at its chiral centers.

The chiral pool approach utilizes readily available, enantiomerically pure starting materials from nature to introduce stereochemistry into the target molecule. Several syntheses of this compound have successfully employed this strategy.

One synthesis commenced from commercially available 1,3-propanediol and (S)-propylene oxide to construct the necessary fragments. tandfonline.com Another approach utilized D-glucal as a chiral template to manipulate the absolute configuration during the synthesis, a strategy that has proven effective for other macrolides like sporiolide A. nih.govacs.org This methodology leverages the inherent stereochemistry of carbohydrates to build complex chiral molecules. nih.gov

Table 1: Examples of Chiral Pool Starting Materials in this compound Synthesis

| Starting Material | Synthetic Target Fragment | Reference |

| 1,3-Propanediol | Acid Fragment | tandfonline.com |

| (S)-Propylene Oxide | Alcohol Fragment | tandfonline.com |

| D-Glucal | Main Carbon Backbone | nih.govacs.org |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. uni-giessen.denih.gov In the context of this compound synthesis, an organocatalytic aldol reaction has been employed to establish the stereochemistry at C-3 and C-5. researchgate.netresearchgate.netdntb.gov.ua This key step is often followed by a stereoselective keto reduction to set the final hydroxyl stereocenter. researchgate.netresearchgate.netdntb.gov.ua The use of common hydride reagents like L-Selectride can achieve high stereoselectivity in such reductions. researchgate.net

The Sharpless asymmetric dihydroxylation is a reliable and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.comorganic-chemistry.org This reaction has been a key step in at least one total synthesis of this compound. figshare.comarabjchem.org It was used to install the hydroxyl groups with the correct stereochemistry early in the synthetic sequence. figshare.comarabjchem.org The reaction typically uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. mdpi.comorganic-chemistry.org

In one synthetic route, a Sharpless asymmetric dihydroxylation using AD-mix-β on an alkene precursor furnished a diol with high yield. arabjchem.org

Table 2: Application of Sharpless Asymmetric Dihydroxylation

| Substrate | Reagents | Product | Yield | Reference |

| Alkene Precursor (206) | AD-mix-β | Diol (207) | Not Specified | arabjchem.org |

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, particularly macrocycles, and has become a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.orgmedwinpublishers.com The development of ruthenium-based catalysts by Grubbs has made this transformation tolerant to a wide variety of functional groups. organic-chemistry.org

In the total synthesis of this compound, Grubbs ring-closing metathesis is frequently the key step for constructing the 12-membered macrolactone core. tandfonline.comfigshare.com A diolefin ester precursor is subjected to a Grubbs catalyst, which facilitates the intramolecular reaction to form the cyclic alkene and release ethylene (B1197577) as a byproduct. tandfonline.comwikipedia.org The choice of catalyst generation (e.g., Grubbs I, Grubbs II) can influence the reaction's efficiency and selectivity. organic-chemistry.org In one reported synthesis, the RCM of a diolefin precursor using a Grubbs catalyst successfully yielded the macrocyclic ring of this compound. tandfonline.comarabjchem.org This macrocyclization is often one of the final steps in the synthetic sequence. tandfonline.com

Key Methodologies in Asymmetric Total Synthesis

Esterification and Lactonization Strategies (e.g., Yamaguchi Esterification, Shiina Lactonization)

The formation of the 12-membered macrolide ring is a critical step in the total synthesis of this compound. This macrocyclization is typically achieved through an intramolecular esterification, known as macrolactonization. Several methods have been effectively employed, with Yamaguchi esterification and Shiina lactonization being prominent examples. numberanalytics.comsnnu.edu.cn

Yamaguchi Esterification: This method is a powerful tool for the synthesis of esters and macrolactones from hydroxy acids. organic-chemistry.orgfrontiersin.org The process involves the reaction of the seco-acid (the open-chain precursor) with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine. This forms a mixed anhydride (B1165640), which is then treated with an alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In the context of macrolactonization, the alcohol and carboxylic acid functionalities are present in the same molecule. The Yamaguchi protocol is valued for its mild reaction conditions and high yields, even with sterically hindered substrates. frontiersin.org One of the total syntheses of the proposed structure of this compound utilized Yamaguchi esterification as a key step to construct the macrolactone core. figshare.comnih.gov

Shiina Lactonization: Developed as a modification of existing methods, Shiina lactonization utilizes an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent. snnu.edu.cnresearchgate.net The reaction is typically promoted by an acyl-transfer catalyst, like 4-dimethylaminopyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO). researchgate.net This method has proven highly effective for the synthesis of medium- to large-sized lactones. In a notable total synthesis of the proposed structure of this compound, the 12-membered core was successfully constructed using an MNBA-mediated Shiina lactonization. researchgate.netresearchgate.netdntb.gov.uaiutripura.edu.in

The choice between these methods often depends on the specific substrate and the desired reaction conditions. Both have been instrumental in the successful synthesis of various macrolides, including the efforts toward this compound. figshare.comiutripura.edu.in

| Strategy | Key Reagents | General Principle | Application in this compound Synthesis |

|---|---|---|---|

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP) | Formation of a mixed anhydride from the seco-acid, followed by intramolecular cyclization catalyzed by DMAP. organic-chemistry.org | Utilized as a key step in a synthetic route to the proposed structure of this compound. figshare.comnih.gov |

| Shiina Lactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or DMAPO | Dehydrative condensation of the seco-acid promoted by a sterically hindered aromatic anhydride and an acyl-transfer catalyst. researchgate.net | Successfully employed to construct the 12-membered macrolactone core in the first total synthesis of the proposed structure. researchgate.netresearchgate.netiutripura.edu.in |

Challenges and Resolution of Structural Discrepancies in Synthesis

A significant challenge in the study of this compound arose from an initial misassignment of its structure. The first total synthesis of the proposed structure of this compound revealed critical inconsistencies between the synthetic molecule and the natural product. researchgate.netresearchgate.net

Upon completion of the synthesis, which involved key steps like an organocatalytic aldol reaction and Shiina macrolactonization, the researchers compared the spectroscopic data of their final product with that reported for the isolated natural this compound. researchgate.netresearchgate.net While the mass spectrometry data matched, both the Nuclear Magnetic Resonance (NMR) data and the optical rotation value of the synthesized compound were found to be inconsistent with those of the natural product. researchgate.netiutripura.edu.in

This discrepancy indicated that the originally proposed structure was incorrect. The issue was unambiguously resolved when the synthesized molecule was subjected to single-crystal X-ray analysis. researchgate.netresearchgate.netiutripura.edu.in The X-ray crystallography provided the definitive, correct structure of the synthesized macrolide, confirming that it was a stereoisomer of the actual natural product. This process of total synthesis, followed by rigorous spectroscopic and crystallographic analysis, is a classic and powerful method for correcting and confirming the structures of complex natural products. nih.gov The successful synthesis, therefore, did not yield this compound itself but rather its diastereomer, leading to the revision of the natural product's structure. researchgate.netfrontiersin.org

Partial Synthesis and Chemical Modification of this compound and its Analogs

Synthesis of Stereoisomers and Diastereomers

The synthesis of stereoisomers and diastereomers is fundamental to confirming the absolute and relative stereochemistry of a chiral molecule. ramauniversity.ac.inlibretexts.org In the case of this compound, the synthesis of a diastereomer was the pivotal event that led to the correction of its proposed structure. researchgate.netiutripura.edu.in

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. sathyabama.ac.in Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images. ramauniversity.ac.inlibretexts.org

The synthesis that led to the structural revision of this compound produced a specific diastereomer of the natural product. researchgate.net This was achieved by controlling the stereochemistry at key chiral centers (C-3 and C-5) using specific reactions like organocatalytic aldol reactions and stereoselective keto reductions. researchgate.netresearchgate.net The synthesis of other potential stereoisomers can be systematically undertaken by altering the chiral reagents or catalysts used to set each stereocenter. For example, using different enantiomers of a chiral catalyst in an asymmetric reaction can lead to the formation of different stereoisomers. slideshare.net This systematic synthesis of multiple stereoisomers is a crucial strategy for unambiguously determining the structure of complex molecules like this compound and its analogs, such as iso-Cladospolide B. researchgate.netrsc.org

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. iomcworld.com These studies involve synthesizing a series of analogs, or derivatives, of a lead compound and evaluating their activity to identify key structural features responsible for its effects. nih.govmdpi.com

For this compound, chemical derivatization would involve modifying specific functional groups to probe their importance. Key sites for modification on the this compound scaffold include:

The Hydroxyl Groups: The hydroxyl groups at C-3 and C-5 can be esterified, etherified, or oxidized. For instance, creating ester derivatives at the C-3 position has been a strategy used for related macrolides like dendrodolides to screen for enhanced efficacy. researchgate.net

The Alkyl Side Chain: The length and branching of the side chain at C-11 could be altered to investigate its impact on biological activity.

The Lactone Ring: Modifications to the ring size or the introduction of different functional groups within the macrolide backbone could be explored, although this would require more extensive synthetic efforts.

By synthesizing these derivatives and assessing their biological activity, a comprehensive SAR profile can be constructed. This information is invaluable for designing more potent or selective analogs for potential therapeutic applications. mdpi.comacs.org

| Modification Site | Type of Derivatization | Purpose of Modification |

|---|---|---|

| C-3 Hydroxyl Group | Esterification, Etherification, Oxidation | To determine the role of the hydroxyl group's hydrogen-bonding capacity and stereochemistry in biological activity. researchgate.net |

| C-5 Hydroxyl Group | Esterification, Etherification, Oxidation | To assess the importance of this specific hydroxyl group for target binding and overall activity. |

| C-11 Side Chain | Chain lengthening/shortening, introduction of branching or unsaturation | To probe how the lipophilicity and steric bulk of the side chain influence activity. |

| Lactone Carbonyl | Reduction to lactol, ring opening | To confirm the necessity of the ester functional group for biological function. |

Chemoenzymatic and Biocatalytic Approaches to this compound Precursors

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective routes to complex molecules. esabweb.org Enzymes offer unparalleled stereoselectivity under mild conditions, making them ideal for establishing key chiral centers in precursors for natural products like this compound. nih.gov

Biocatalytic methods could be particularly useful for preparing enantiomerically pure building blocks for the synthesis of this compound. For example, ketoreductase (KRED) enzymes could be employed for the stereoselective reduction of a ketone to generate the specific hydroxyl stereocenters found at C-3 and C-5. researchgate.net Lipases are another class of enzymes that could be used for the kinetic resolution of racemic alcohols or acids, providing access to chiral intermediates.

While a fully chemoenzymatic total synthesis of this compound has not been reported, the principles are well-established for other complex molecules. esabweb.org Such an approach would typically involve:

Biocatalytic generation of chiral precursors: Using enzymes like KREDs or lipases to create key stereocenters from simple, achiral starting materials.

Chemical synthesis to assemble fragments: Linking the enzymatically-derived building blocks using standard organic chemistry reactions.

Final cyclization: Employing a robust chemical method, such as Shiina or Yamaguchi lactonization, to form the final macrolide ring.

Biosynthesis of Pandangolide 1

Proposed Biosynthetic Pathways of Pandangolide 1

The biosynthetic route to this compound has not been fully elucidated through isotopic labeling or enzymatic studies. However, based on its chemical structure, a plausible pathway originating from a polyketide precursor has been proposed. nih.gov

This compound is classified as a hexaketide, meaning its carbon backbone is assembled from six two-carbon units derived from acetyl-CoA and malonyl-CoA. nih.govnih.gov The biosynthesis is proposed to be carried out by a Type I polyketide synthase (PKS). nih.gov These PKSs are large, multi-domain enzymes that function like an assembly line to build the polyketide chain. conicet.gov.ar

The assembly process begins with a starter unit, typically acetyl-CoA, which is loaded onto the synthase. This is followed by six sequential condensation reactions with an extender unit, malonyl-CoA. In each step, the polyketide chain is elongated by two carbons. The specific structure of this compound, including its hydroxyl and methyl groups, is determined by the set of modifying domains present within the PKS modules, which selectively reduce the β-keto group formed after each condensation. A proposed common precursor for this compound and its diastereomer, Pandangolide 1a, is a trihydroxydodecanoic acid-polyketide intermediate. nih.gov After the full-length hexaketide chain is assembled and modified, it is released from the PKS, typically through the action of a thioesterase (TE) domain, which catalyzes an intramolecular esterification to form the characteristic 12-membered lactone ring.

The formation of this compound from its linear polyketide precursor involves several key enzymatic transformations catalyzed by the domains of the responsible PKS.

β-Keto Processing: After each condensation of a malonyl-CoA unit, a β-keto group is formed. The final structure of this compound suggests that these keto groups undergo different fates along the assembly line. Some are fully reduced to a methylene (B1212753) group through the sequential action of a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER) domain. Others are only reduced to a hydroxyl group by a KR domain, and some may be left unmodified. The specific stereochemistry of the hydroxyl and methyl groups is controlled by the respective KR and ER domains.

Thioesterase-mediated Cyclization: The final and crucial step in the biosynthesis is the macrocyclization of the linear polyketide chain. This is catalyzed by a thioesterase (TE) domain located at the end of the PKS assembly line. The TE domain hydrolyzes the thioester bond linking the completed polyketide chain to the acyl carrier protein (ACP) domain and facilitates an intramolecular esterification (lactonization) between the C-1 carboxyl group and a hydroxyl group along the chain, resulting in the formation of the 12-membered macrolide ring.

Polyketide Origin and Assembly Mechanisms

Identification and Functional Characterization of Biosynthetic Gene Clusters (if identified)

To date, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Cladosporium species has not been identified or functionally characterized.

The discovery of natural product BGCs is typically achieved through genome mining approaches. jmicrobiol.or.krnih.gov This involves sequencing the genome of the producing organism and using bioinformatics tools like antiSMASH to search for genes encoding characteristic enzymes, such as polyketide synthases. jmicrobiol.or.kr Once a putative BGC is identified, its function can be confirmed through genetic manipulation, such as gene knockout in the native producer or heterologous expression of the entire cluster in a well-characterized host organism like Saccharomyces cerevisiae or Aspergillus oryzae. nih.govnih.gov This approach has been successfully used to identify the PKS genes responsible for other metabolites in Cladosporium species, such as cladosporin (B1252801) and phleichrome, but has not yet been applied to this compound. nih.govnih.govresearchgate.net

Metabolic Engineering and Synthetic Biology Strategies for this compound Production

There are currently no published reports on the use of metabolic engineering or synthetic biology to specifically enhance the production of this compound. This area of research remains unexplored.

However, general strategies in synthetic biology are well-established for increasing the titers of fungal polyketides and could potentially be applied to this compound once its BGC is identified. nih.govnih.gov These strategies include:

Heterologous Expression: Transferring the this compound BGC into a robust, well-characterized industrial "chassis" strain, such as Saccharomyces cerevisiae or Aspergillus nidulans, can uncouple metabolite production from the slow growth or complex regulation of the native organism. nih.govsciepublish.com

Promoter Engineering: Replacing the native promoter of the PKS gene with a strong, constitutive promoter can significantly increase transcription levels and, consequently, the final product yield. sciepublish.comresearchgate.net

Precursor Supply Enhancement: Overexpressing genes involved in the biosynthesis of the primary building blocks, acetyl-CoA and malonyl-CoA, can increase the metabolic flux towards this compound synthesis. mdpi.com

Regulatory Engineering: Identifying and manipulating transcription factors that regulate the expression of the this compound BGC could be used to switch on or enhance its production. researchgate.net

These approaches provide a roadmap for future efforts to harness the biosynthetic potential of this compound for biotechnological applications. mdpi.com

Biological Activities and Mechanistic Investigations of Pandangolide 1 Pre Clinical Studies

In Vitro Biological Activity Profiling

Antimicrobial Activities (e.g., Antifungal, Antibacterial)

Pandangolide 1 has demonstrated a range of antimicrobial activities against various pathogens. Its efficacy has been tested against both fungal and bacterial strains, showing varied levels of inhibition.

One study reported that this compound, isolated from the fungus Lambertella brunneola, exhibited weak antifungal activity against the pathogenic fungus Cochliobolus miyabeanus, with an IC50 value of 2,000 μg/mL. iosrjournals.org In another instance, when isolated from Cladosporium cladosporioides, it showed activity against the aquatic bacterium Edwardsiella ictarda with a Minimum Inhibitory Concentration (MIC) of 4.0 μg/mL and the plant-pathogenic fungus Glomerella cingulate with an MIC of 1.0 μg/mL. mdpi.com

The antimicrobial activities of this compound are summarized in the table below.

| Microorganism | Activity Type | Result (MIC/IC50) | Source Organism of this compound |

| Cochliobolus miyabeanus | Antifungal | IC50: 2,000 μg/mL iosrjournals.org | Lambertella brunneola iosrjournals.org |

| Edwardsiella ictarda | Antibacterial | MIC: 4.0 μg/mL mdpi.com | Cladosporium cladosporioides mdpi.com |

| Glomerella cingulate | Antifungal | MIC: 1.0 μg/mL mdpi.com | Cladosporium cladosporioides mdpi.com |

Cytotoxic and Antiproliferative Effects in Cell Lines (e.g., Murine Lymphoma L1210 cells)

The cytotoxic potential of this compound has been evaluated against cancer cell lines. Research has shown its ability to inhibit the proliferation of murine lymphoma L1210 cells.

Two related compounds, sporiolide A and sporiolide B, which are structurally similar to this compound, were isolated from a marine-derived fungus Cladosporium sp. and exhibited cytotoxicity against murine lymphoma L1210 cells with IC50 values of 0.13 and 0.81 μg/mL, respectively. researchgate.net While this data is for related compounds, it suggests the potential cytotoxic activity of the pandangolide structural class.

Other Reported In Vitro Bioactivities (e.g., Enzyme Inhibitory, Anti-inflammatory in cellular models)

Beyond its antimicrobial and cytotoxic effects, this compound and its related compounds have been investigated for other bioactivities.

A study on polyketides from the mangrove-derived endophytic fungus Cladosporium cladosporioides reported that while other isolated compounds showed acetylcholinesterase inhibitory activity, this compound (referred to as compound 7 in the study) had weak activity (IC50 > 50 μM). mdpi.com

Research on related pandangolides suggests potential for anti-inflammatory activity. ontosight.ai For instance, studies on other fungal metabolites have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and modulating cytokine levels in cellular models like lipopolysaccharide (LPS)-induced RAW264.7 macrophages. frontiersin.orgnih.gov While direct studies on this compound's anti-inflammatory properties are limited, the broader class of fungal polyketides shows promise in this area.

In Vivo Biological Activity Studies in Animal Models (if applicable)

As of the current literature, there is no specific information available regarding in vivo biological activity studies, including efficacy assessments in pre-clinical disease models or pharmacokinetic and pharmacodynamic studies in animal systems, for this compound.

Molecular Mechanisms of Action (MOA)

In the effort to understand the therapeutic potential of natural compounds, identifying their molecular targets is a critical step. For this compound, computational studies have provided initial insights into its potential biological targets. An in-silico investigation exploring bioactive compounds from Cladosporium species identified estrogen receptor alpha (ERα) as a potential target for this compound. nih.gov ERα is a key transcription factor in the development and progression of approximately 70% of breast cancers, making it a significant target for therapeutic intervention. nih.gov The study calculated the binding affinity of this compound to ERα, which suggests a potential inhibitory interaction. nih.gov

Table 1: In-Silico Binding Affinity of this compound with Estrogen Receptor Alpha (ERα)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| This compound | Estrogen Receptor Alpha (PDB: 6CBZ) | -7.4 | nih.gov |

While direct enzymatic inhibition by this compound has not been extensively reported, studies on closely related analogs offer clues. For instance, ent-cladospolide F, a polyketide analog, has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE). nih.gov However, other related macrolides showed only weak activity, indicating that specific structural features are necessary for this effect. researchgate.net

The identification of estrogen receptor alpha as a potential target suggests that this compound may modulate ERα-mediated signaling pathways. nih.gov ERα acts as a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus and regulates the expression of a multitude of genes involved in cell growth, proliferation, and differentiation. By binding to ERα, compounds can act as antagonists, blocking the receptor's activation and subsequent downstream signaling. While specific studies detailing the modulation of pathways like PI3K-Akt or MAPK by this compound are not available, its potential interaction with ERα implies a possible influence on these critical cancer-related pathways. nih.gov General studies on other marine-derived compounds have shown inhibition of key signaling proteins such as ERK and Akt, as well as the transcription factor NF-κB, though these effects have not been directly demonstrated for this compound. mdpi-res.com

The modulation of ERα signaling by an antagonist can lead to significant effects on cellular processes. Specifically, it can result in the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in estrogen-dependent cancer cells. mdpi-res.comekb.eg While direct experimental evidence of this compound inducing cell cycle arrest or apoptosis is limited, its potential role as an ERα antagonist provides a strong hypothesis for such effects. nih.gov The interaction would inherently affect gene expression, as ERα directly regulates gene transcription. nih.gov

Studies on other compounds isolated from Cladosporium fungi lend support to this hypothesis. For example, Cladosporol A has been observed to stimulate G1-phase arrest of the cell cycle in human colon carcinoma cells through the up-regulation of p21waf1/cip1 expression. nih.govresearchgate.net Similarly, Asperunguisin C, another marine-derived metabolite, was found to cause cell death through G0/G1 cell cycle arrest and cellular apoptosis. acs.org These findings in related compounds suggest a plausible, though yet unconfirmed, mechanism for this compound.

Modulation of Cellular Signaling Pathways

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological potency. For this compound, comparisons with its natural analogs have begun to shed light on the key structural motifs required for its activity. nih.govsemanticscholar.org

The biological activity of this compound and its analogs is highly dependent on their stereochemistry and the nature of their substituents. This compound is a 12-membered macrolide, a class of compounds that includes several diastereomers and substituted analogs such as Pandangolide 1a, iso-cladospolide B, and various thiocladospolides. mdpi.comnih.govmdpi.com

The absolute configuration of the stereocenters is crucial. The isolation and characterization of Pandangolide 1a, a diastereomer of this compound, highlighted the importance of the specific three-dimensional arrangement of atoms for biological function. nih.gov Studies on other related fungal macrolides have shown that a change in the configuration at a single carbon center can lead to a significant decrease or alteration in antifungal activity. mdpi.com

The presence and position of substituents on the macrolide ring also play a critical role. For example, the structure of Pandangolide 3 was revised, relocating a sulfur-containing side chain from the C-3 to the C-2 position, which has implications for its interaction with biological targets. researchgate.net The antimicrobial activity of this compound has been compared to its analogs, revealing differences in potency and spectrum of activity.

Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound and its Analogs

| Compound | Staphylococcus aureus | Edwardsiella tarda | Vibrio anguillarum | Glomerella cingulata | Pseudomonas aeruginosa | Source |

|---|---|---|---|---|---|---|

| This compound | 32 | 4.0 | - | 1.0 | 32 | nih.govnih.gov |

| iso-Cladospolide B | 16 | 16 | 32 | - | - | nih.gov |

| ent-Cladospolide F | 64 | 64 | 64 | - | - | nih.gov |

| Cladospolide G | 32 | 32 | 32 | - | - | nih.gov |

Note: "-" indicates data not reported.

As shown in Table 2, this compound demonstrates potent activity against the plant pathogenic fungus Glomerella cingulata and the aquatic bacterium Edwardsiella tarda. nih.govnih.gov Its analogs show varied activity, indicating that the specific structural features of this compound are optimized for certain targets. nih.gov

A pharmacophore defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound and related 12-membered macrolides, the core pharmacophoric elements appear to include the 12-membered lactone ring, which provides the foundational scaffold. ajol.info

Key functionalities contributing to its activity include the ketone and ester groups within the ring, which were confirmed through 13C NMR signals at 209.1 ppm and 174.5 ppm, respectively. iosrjournals.org These polar groups are likely involved in hydrogen bonding and other electrostatic interactions with the target protein. The size and conformational flexibility of the macrocycle are also important, allowing the molecule to adopt a specific conformation to fit into a binding pocket. ajol.info

The stereochemistry at multiple chiral centers is a critical determinant of activity, as demonstrated by the differences between diastereomers like this compound and Pandangolide 1a. nih.gov The in-silico docking of this compound into the estrogen receptor alpha binding site provides a model for its specific pharmacophore for this target, outlining the necessary spatial arrangement of its hydroxyl and ketone groups for effective binding. nih.gov The varied activity of analogs with different substituents (e.g., thiocladospolides) further refines the understanding of the pharmacophore, suggesting that while the core macrolide structure is essential, modifications at specific positions can modulate potency and target selectivity. nih.govresearchgate.net

Correlation of Structural Motifs with Biological Potency

Synergistic and Antagonistic Effects with Other Bioactive Compounds

A review of the current scientific literature did not yield specific preclinical studies investigating the synergistic or antagonistic effects of isolated this compound in combination with other bioactive compounds. Research has focused primarily on the isolation and characterization of this compound and its individual biological activities. While combination studies are a common strategy to enhance therapeutic efficacy or overcome resistance, such as the observed synergistic effects between certain antibiotics nih.govrug.nl, specific data for this compound in this context is not available in the reviewed publications. Studies on crude fungal extracts or on different compounds from the same fungal genus have occasionally reported synergistic interactions, but these findings are not directly attributable to this compound. researchgate.net

Chemoinformatics and Computational Modeling in Biological Research of this compound

Chemoinformatics and computational modeling have become essential tools in drug discovery, enabling researchers to predict the biological potential of natural products like this compound before extensive laboratory testing. researchgate.net These in silico methods, including molecular docking and molecular dynamics simulations, predict how a compound (ligand) might bind to a biological target, such as a protein or enzyme, providing insights into its potential mechanism of action. nih.govresearchgate.net

In a notable study, a wide range of bioactive compounds from the fungal genus Cladosporium, the same genus from which this compound is often isolated, were screened in silico for their potential as anticancer agents. nih.govmdpi.comnih.govmdpi.com The study utilized molecular docking to predict the binding affinity of these compounds to the estrogen receptor alpha, a critical transcription factor in the development of approximately 70% of human breast cancers. nih.gov

The results identified this compound as a compound with moderate binding potential to this cancer target. The study calculated the binding free energy, a measure of the strength of the interaction, between this compound and the estrogen receptor alpha (PDB ID: 6CBZ). nih.gov

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Altertoxin X | -10.5 |

| 17β-Estradiol (Reference) | -10.2 |

| Sporiolide A | -8.5 |

| Cladospolide B | -7.9 |

| This compound | -7.4 |

| 5R-Hydroxyrecifeiolide | -7.4 |

| Pandangolide 3 | -7.1 |

As shown in Table 1, this compound exhibited a binding energy of -7.4 kcal/mol. nih.gov While not as strong as the top-performing compounds like Altertoxin X or the natural ligand 17β-Estradiol, this value indicates a favorable interaction and suggests that this compound may warrant further investigation as a potential modulator of the estrogen receptor alpha. nih.gov

In another computational study, researchers investigating the antitrypanosomal potential of compounds from endophytic fungi identified a metabolite as either this compound or its diastereomer, Pandangolide 1a. nih.gov This compound was subjected to molecular docking simulations against two essential proteins for the Trypanosoma brucei parasite: rhodesain and ornithine decarboxylase. The study reported moderate docking scores, suggesting these macrolides could be a promising source of antitrypanosomal leads. nih.gov

These computational investigations highlight how chemoinformatics is applied to guide and prioritize experimental research on natural products like this compound, exploring potential therapeutic applications for a range of diseases.

Advanced Analytical Methodologies for Pandangolide 1 Research

Development of Quantitative Analytical Methods in Complex Matrices

The accurate quantification of Pandangolide 1 in complex matrices, such as fungal fermentation broths, plant tissues, or animal-derived samples, is fundamental to pharmacokinetic, metabolic, and environmental fate studies. The development of robust analytical methods is challenging due to the compound's low concentrations and the presence of interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. researchgate.netmdpi.com

A typical quantitative method involves several key steps. First, an efficient extraction of this compound from the matrix is required. This is often achieved using liquid-liquid extraction with organic solvents like ethyl acetate (B1210297) or through solid-phase extraction (SPE) with polymeric sorbents that can effectively capture macrolides from aqueous environments. researchgate.netmdpi.comnih.gov The choice of extraction method depends on the specific matrix to maximize recovery and minimize co-extraction of interfering compounds.

Following extraction, the sample is analyzed by HPLC-MS/MS. The chromatographic separation is typically performed on a reversed-phase column, which separates this compound from other components based on hydrophobicity. rsc.orgnih.gov The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides exquisite selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard, allowing for precise quantification even in the presence of a complex background matrix. rsc.org

Method validation is a critical component, ensuring the reliability of the data. This process involves assessing parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). mdpi.comsigmaaldrich.com For macrolide analysis in complex matrices like animal tissue or feed, methods are often validated to achieve LOQs in the low microgram-per-kilogram (µg/kg) range, with recoveries typically between 60% and 120% and precision (expressed as relative standard deviation) under 20%. mdpi.comsigmaaldrich.com

Table 1: Representative Validation Parameters for a Hypothetical Quantitative LC-MS/MS Method for this compound in a Fungal Culture Matrix

| Parameter | Value | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between detector response and concentration across the calibration range. |

| Limit of Detection (LOD) | ~0.5 µg/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~2.0 µg/L | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |

| Accuracy/Recovery | 85-110% | The percentage of the known amount of analyte recovered from the matrix, indicating the accuracy of the extraction and measurement process. |

| Precision (RSD) | <15% | The relative standard deviation of replicate measurements, indicating the repeatability and reproducibility of the method. |

Metabolomic and Proteomic Profiling in Response to this compound Exposure

Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the metabolic and protein landscape of a biological system, respectively. When a system is exposed to a bioactive compound like this compound, these techniques can reveal the molecular pathways and cellular processes that are perturbed, offering deep insights into the compound's mechanism of action. nih.govbiorxiv.orgmdpi.com

In a typical proteomics study, cells or tissues are treated with this compound. After treatment, proteins are extracted, digested into peptides, and analyzed by high-resolution LC-MS/MS. nih.govoup.com By comparing the protein profiles of treated versus untreated samples, researchers can identify differentially expressed proteins. For example, a study on the antifungal macrolide alligamycin A revealed that it induced the expression of stress-response proteins and disrupted the integrity of the fungal cell wall. biorxiv.org Similarly, research on other macrolides has shown that they can interfere with protein translation in bacteria by binding to the ribosome. mdpi.com A proteomic analysis of a fungus exposed to this compound could therefore reveal upregulation of stress response proteins, or changes in proteins involved in cell wall biosynthesis or protein synthesis.

Metabolomic studies follow a similar comparative principle. After exposure to this compound, the small molecule metabolites are extracted and analyzed, often by LC-MS or GC-MS. rsc.orgresearchgate.net The resulting data can reveal which metabolic pathways are affected by the compound. For instance, studies on other antifungal agents have shown they can disrupt the tricarboxylic acid (TCA) cycle, amino acid metabolism, and membrane synthesis. researchgate.net A study combining transcriptomics and proteomics on Talaromyces marneffei treated with the macrolide antifungalmycin B found that it disrupted acid biosynthesis and cellular energy metabolism, impairing mitochondrial function. nih.gov Therefore, a metabolomic analysis of cells treated with this compound might uncover changes in energy metabolism, lipid profiles, or amino acid pools, providing clues to its specific cellular targets.

Table 2: Potential Protein and Metabolite Changes in a Hypothetical Fungal Cell Line Exposed to this compound

| Omics Type | Analyte Class | Potential Change | Implied Biological Process |

| Proteomics | Heat Shock Proteins | Upregulation | Cellular Stress Response |

| Cell Wall Synthesis Enzymes | Downregulation | Inhibition of Cell Wall Integrity | |

| Ribosomal Proteins | Altered Abundance | Interference with Protein Synthesis | |

| Metabolomics | TCA Cycle Intermediates | Depletion | Disruption of Energy Metabolism |

| Ergosterol Precursors | Accumulation | Inhibition of Cell Membrane Synthesis | |

| Amino Acids | Altered Pool Levels | Disruption of Protein Synthesis/Metabolism |

Advanced Imaging Techniques for Tracing this compound in Biological Systems

To fully understand the action of this compound, it is essential to know where it goes within a cell or organism. Advanced imaging techniques allow for the visualization and tracking of molecules in real-time, providing critical spatial and temporal information about a compound's uptake, distribution, and interaction with subcellular structures.

A primary strategy for imaging small molecules like this compound involves fluorescent labeling. researchgate.netnih.gov This requires the chemical synthesis of a this compound derivative that is covalently attached to a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. Common fluorophores used for this purpose include nitrobenzoxadiazole (NBD), fluorescein (B123965) (FITC), and BODIPY dyes, chosen for their brightness and photostability. researchgate.netmsu.ru The key challenge in this synthesis is to attach the fluorescent tag to a position on the this compound molecule that does not interfere with its natural biological activity. nih.gov

Once a fluorescent this compound probe is synthesized and validated, it can be introduced to live cells and visualized using fluorescence microscopy or confocal microscopy. researchgate.net These techniques can reveal whether the compound accumulates in the cytoplasm, targets specific organelles like mitochondria or the nucleus, or is localized to the cell membrane. researchgate.net For example, fluorescently labeled derivatives of the macrolide antibiotic azithromycin (B1666446) have been used to monitor its distribution in mammalian cells and tissues. researchgate.net Such studies can provide valuable data on cellular permeability and whether the compound is subject to efflux pumps, which are a common mechanism of drug resistance. nih.govasm.org

Table 3: Comparison of Common Fluorophores for Labeling this compound

| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Advantages | Potential Considerations |

| NBD | 465 | 535 | Small size, less likely to interfere with bioactivity. | Lower brightness compared to other dyes. |

| FITC | 495 | 525 | High quantum yield, widely used. | pH-sensitive fluorescence. |

| BODIPY FL | 505 | 515 | Bright, photostable, insensitive to pH. | Can be more synthetically challenging to incorporate. |

Ecological and Evolutionary Aspects of Pandangolide 1

Role in Chemical Ecology of Producing Organisms and Their Environments

Pandangolide 1, a 12-membered macrolide, has been isolated from various fungal species, highlighting its role in the chemical ecology of these organisms and their interactions within their respective environments. mdpi.comiosrjournals.orgresearchgate.net Initially discovered in an unidentified fungus from a marine sponge, its subsequent identification in diverse fungal genera such as Cladosporium and Lambertella underscores its significance in microbial chemical defense and communication. mdpi.comiosrjournals.orgarabjchem.org

The production of this compound by endophytic fungi, which live within the tissues of host plants without causing disease, suggests a mutualistic relationship. researchgate.netmycosphere.org These fungi produce a variety of secondary metabolites that can protect the host plant from pathogens and herbivores. mycosphere.orgnih.gov In return, the fungus receives nutrients and a protected environment from the host. e-nps.or.kr The presence of this compound in endophytic fungi like Cladosporium oxysporum, isolated from the terrestrial plant Alyxia reinwardtii, points to its potential role in defending the host plant. researchgate.net

In marine environments, this compound has been isolated from fungi associated with sponges, such as Cladosporium sp. from the Red Sea sponge Niphates rowi. nih.gov Sponges are known to host diverse microbial communities, and the secondary metabolites produced by these associated fungi can contribute to the sponge's chemical defense against predators, pathogens, and fouling organisms. mdpi.comresearchgate.net The production of this compound by a marine-derived fungus in response to bacterial challenge further supports its role as a defense molecule in complex microbial communities. iosrjournals.org

The weak antifungal activity of this compound observed against the pathogenic fungus Cochliobolus miyabeanus suggests that its ecological role may not be solely as a potent antibiotic. iosrjournals.org Instead, it could function in more nuanced ecological interactions, such as signaling or mediating competition between microorganisms. The production of a variety of secondary metabolites, including this compound, by fungi like Cladosporium likely provides a synergistic defense mechanism. mdpi.commdpi.com

Table 1: Documented Producing Organisms and Environments of this compound

| Producing Organism | Environment | Host/Substrate | Reference |

| Unidentified Fungus | Marine | Sponge | mdpi.comsemanticscholar.org |

| Cladosporium sp. | Marine | Sponge (Niphates rowi) | nih.gov |

| Cladosporium herbarum | Marine | Sponge (Callyspongia aerizusa) | researchgate.net |

| Cladosporium oxysporum | Terrestrial | Endophyte of Alyxia reinwardtii | researchgate.net |

| Lambertella brunneola | Not specified | Not specified | iosrjournals.org |

| Cladosporium colocasiae | Terrestrial | Endophyte of Colocasia esculenta | mdpi.com |

Evolutionary Pressures and Drivers for the Biosynthesis of this compound

The biosynthesis of this compound and other macrolides in fungi is likely driven by strong evolutionary pressures related to survival and competition in diverse ecological niches. The immense chemical diversity found in fungi is a product of continuous evolution, enabling them to adapt to various environments and interact with other organisms. semanticscholar.org

One of the primary drivers for the evolution of secondary metabolite biosynthesis, including that of this compound, is the constant chemical warfare between microorganisms. frontiersin.org In densely populated environments like soil, marine sediments, and host organisms, the ability to produce compounds that inhibit the growth of competitors provides a significant selective advantage. scielo.br The production of this compound by various Cladosporium species, which are ubiquitous in both terrestrial and marine environments, suggests that this compound is part of a chemical arsenal (B13267) that has been evolutionarily selected for its utility in microbial competition. mdpi.comsemanticscholar.org

The symbiotic relationships between fungi and their hosts, such as plants and sponges, also exert significant evolutionary pressure. mycosphere.orge-nps.or.kr Endophytic fungi that produce beneficial compounds for their host are more likely to thrive and be vertically or horizontally transmitted. nih.gov The ability of this compound to potentially protect a host plant or sponge from pathogens would therefore be a trait favored by natural selection. This co-evolutionary dynamic can lead to the diversification and specialization of secondary metabolite pathways.

The biosynthesis of this compound is thought to occur via a polyketide pathway, a common route for the synthesis of macrolides in fungi. mdpi.comresearchgate.net A plausible biosynthetic precursor is a trihydroxydodecanoic acid-polyketide. mdpi.com The modular nature of polyketide synthases (PKSs), the enzymes responsible for this synthesis, allows for a high degree of structural diversification through gene duplication, mutation, and recombination. researchgate.net This modularity provides the raw material for the evolution of novel bioactive compounds. The structural similarity of this compound to other 12-membered macrolides produced by Cladosporium species, such as sporiolides and cladospolides, points to a shared evolutionary origin and subsequent diversification of their biosynthetic pathways. mdpi.commdpi.comnih.gov

It is also hypothesized that some secondary metabolites may have initially served primary metabolic functions before being co-opted for ecological roles. While the primary function of this compound, if any, is unknown, the evolutionary trajectory of many secondary metabolites involves a transition from internal physiological roles to external, signaling, or defensive functions.

Challenges and Future Directions in Pandangolide 1 Research

Methodological Challenges in Isolation, Elucidation, and Synthesis

The journey from discovery to application for any natural product is paved with methodological obstacles, and Pandangolide 1 is no exception.

Isolation: this compound has been isolated from several fungal strains, including Cladosporium sp. associated with the Red Sea sponge Niphates rowi, Lambertella brunneola, and Cladosporium oxysporum found as an endophyte in terrestrial plants. iosrjournals.orgacs.orgresearchgate.net A significant challenge in its isolation is the low yield obtained from these natural sources. The process typically involves extraction from fungal cultures followed by extensive and repeated chromatographic techniques, such as silica (B1680970) gel column chromatography, to purify the compound from a complex mixture of other metabolites. iosrjournals.orgacs.org For instance, from one culture of a Cladosporium sp., only 3.4 mg of this compound was obtained. acs.org

Structure Elucidation: The planar structure of this compound was determined using standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). iosrjournals.org However, a major challenge was the determination of its absolute stereochemistry. acs.org While initially reported without a defined absolute configuration, this was later established using advanced techniques including Riguera's method and circular dichroism, which allowed for the assignment of the specific 3D arrangement of its chiral centers. acs.orgtandfonline.comnih.gov This step is critical, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Synthesis: The total synthesis of natural products is the ultimate confirmation of their structure and a means to secure a reliable supply. However, the synthesis of this compound has proven to be a substantial challenge. Multiple research groups have reported total syntheses of the proposed structure of this compound, employing key strategies like Sharpless asymmetric dihydroxylation, Yamaguchi esterification, and Grubbs ring-closing metathesis. tandfonline.comiutripura.edu.inresearchgate.net A critical and revealing outcome of these synthetic efforts was the discovery that the spectral data (NMR) and optical rotation of the synthesized molecule did not match those of the naturally isolated this compound. tandfonline.comresearchgate.netresearchgate.net This discrepancy strongly indicates that the initially proposed structure was incorrect and requires revision, a significant challenge that underscores the complexities of structural assignment for complex natural molecules.

Strategies for Addressing Supply Limitations for Research Purposes

The low natural abundance of this compound presents a major bottleneck for in-depth biological investigation. Addressing this "supply problem" is crucial for future research. researchgate.net

Optimization of Fungal Fermentation: A primary strategy is to enhance the production of this compound by its native fungal producers. This can be achieved by systematically altering cultivation parameters such as media composition, pH, temperature, and aeration, a concept often referred to as the OSMAC (One Strain-Many Compounds) approach. d-nb.info

Total Chemical Synthesis: A robust and scalable total synthesis is a definitive solution to the supply issue. researchgate.net Although initial attempts pointed to a structural misassignment, successfully completing the synthesis of the correct structure would provide unlimited access to the compound for research. tandfonline.comresearchgate.net

Biotechnological Approaches: Modern biotechnology offers powerful alternatives. A key strategy involves identifying the biosynthetic gene cluster (BGC) responsible for producing this compound. researchgate.net As a hexaketide, its biosynthesis is likely governed by a polyketide synthase (PKS). researchgate.netmdpi.com Once the relevant PKS genes are identified through genome sequencing of the producing fungus, they can be transferred and expressed in a high-yielding, genetically tractable host organism, enabling large-scale production through fermentation. researchgate.net

Semi-synthesis: If more abundant, structurally related analogs like iso-cladospolide B are co-isolated, they could potentially serve as starting materials for semi-synthetic conversion into this compound. acs.org

Exploration of Unexplored Biological Activities and Mechanistic Pathways (Pre-clinical)

The currently reported biological activities of this compound are modest, suggesting its full potential remains untapped.

Reported Activities: Initial screenings have shown that this compound exhibits weak antifungal activity against the pathogenic fungus Cochliobolus miyabeanus and inhibitory activity against the aquatic bacterium Edwardsiella ictalurid. iosrjournals.orgresearchgate.net Some studies have also reported acetylcholinesterase (AChE) inhibitory activity for related compounds isolated alongside this compound, suggesting this could be an area for further investigation. researchgate.net

Future Pre-clinical Exploration: The 12-membered macrolide scaffold is present in many compounds with potent biological activities. mdpi.com This provides a strong rationale for screening this compound against a wider range of therapeutic targets:

Anticancer Activity: Many macrolides exhibit significant cytotoxicity. scienggj.org this compound should be evaluated against a diverse panel of human cancer cell lines.

Anti-inflammatory Effects: This is another common property of macrolides that warrants investigation.

Broader Antimicrobial and Antiviral Screening: Testing against a wider array of human and plant pathogens, as well as viruses, could reveal more significant activities.

Mechanistic Studies: To understand how this compound exerts any observed biological effects, detailed mechanistic studies are essential. Network pharmacology and molecular docking can be employed as initial in silico methods to predict potential protein targets and signaling pathways. magtech.com.cn Subsequent in vitro and cell-based assays would then be needed to validate these predictions and elucidate the precise mechanism of action, such as identifying if it modulates key pathways like the MAPK/ERK pathway. magtech.com.cn

Design and Synthesis of Novel this compound Analogs for Enhanced Biological Activity

Structural modification of a natural product lead is a time-tested strategy for improving its therapeutic properties.

Rationale for Analog Synthesis: The goals of analog design are to enhance biological potency and selectivity, improve metabolic stability, and optimize pharmacokinetic properties. For this compound, whose native activity appears weak, analog synthesis is a particularly important future direction.

Synthetic Strategies: Diverted Total Synthesis (DTS) is a powerful strategy where a common synthetic route is "diverted" at late stages to produce a variety of analogs. mdpi.com This approach is well-suited for modular syntheses typical of macrolides. mdpi.com

Potential Modifications: Based on the structure of this compound, several modifications could be explored:

Alteration of the side chain at C11.

Systematic variation of the stereochemistry at the chiral centers (C3, C5, C11).

Introduction of new functional groups on the macrolide ring to probe structure-activity relationships (SAR).

Synthesis of sulfur-containing analogs, inspired by the co-isolation of related thiocladospolides from a mangrove fungus, which could lead to novel bioactivities. researchgate.net

Integration of Omics Data for Comprehensive Understanding of this compound Effects

A systems-level understanding of this compound can be achieved by integrating various "omics" technologies. This approach can simultaneously illuminate its biosynthesis and its mode of action.

Genomics and Biosynthesis: Sequencing the genome of a this compound-producing fungus (e.g., Cladosporium sp.) would enable the identification of its biosynthetic gene cluster (BGC). researchgate.net This knowledge is the foundation for biosynthetic engineering efforts to increase yields or generate novel analogs.

Transcriptomics and Proteomics: By treating cells with this compound and analyzing the resulting changes in mRNA (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways affected by the compound. This provides an unbiased, global view of its mechanism of action and can help identify its molecular target(s). magtech.com.cn

Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a cell or organism. researchgate.net Metabolomic profiling of cells treated with this compound can reveal downstream metabolic perturbations, offering further insight into its biological effects and potential off-target impacts.

Data Integration and Cheminformatics: The true power of omics lies in the integration of these large datasets. researchgate.net Computational tools and platforms like MetaboAnalyst can be used to perform integrated pathway analysis, connecting changes in gene expression, protein levels, and metabolite concentrations to build a comprehensive model of the compound's cellular effects. researchgate.net This holistic understanding is invaluable for advancing this compound from a laboratory curiosity to a potential therapeutic lead.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Pandangolide 1 in synthetic or isolated samples?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry) to confirm molecular structure. Purity can be assessed via HPLC with UV/Vis or ELSD detection, ensuring ≥95% purity thresholds. Cross-validate results with reference spectra from peer-reviewed databases .

Q. What experimental designs are recommended for initial bioactivity screening of this compound?

- Methodological Answer : Employ a tiered approach:

In vitro assays : Use cell lines relevant to the target pathway (e.g., cancer cell lines for cytotoxicity studies).

Dose-response curves : Test concentrations spanning 3–4 orders of magnitude to determine IC/EC.

Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Document assay conditions (e.g., incubation time, temperature) to ensure reproducibility .

Q. How should researchers address solubility challenges of this compound in biological assays?

- Methodological Answer : Optimize solvent systems (e.g., DMSO for stock solutions diluted in culture media ≤0.1% v/v). If precipitation occurs, consider surfactants (e.g., Tween-80) or co-solvents. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

- Methodological Answer :

Replicate experiments under identical conditions (cell lines, assay protocols, and solvent systems).

Orthogonal assays : Validate findings using unrelated methods (e.g., enzymatic vs. cell-based assays).

Data normalization : Account for batch-to-batch variability in compound synthesis or cell culture conditions.

Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., via ANOVA or mixed-effects models) .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading, reaction time).